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Compound of Interest

Compound Name: Quinoline-2,6-diamine

Cat. No.: B1592693

An In-depth Technical Guide to the Physical and Chemical Characteristics of Quinoline-2,6-
diamine

Abstract: Quinoline-2,6-diamine is a heterocyclic aromatic compound of significant interest in
medicinal chemistry and materials science. As a derivative of quinoline, its unique substitution
pattern—featuring amino groups on both the pyridine and benzene rings—imparts a distinct set
of physical and chemical properties that are crucial for its application in drug development and
organic synthesis. This guide provides a comprehensive overview of these characteristics,
offering field-proven insights into its structure, solubility, spectral properties, and chemical
reactivity. It is designed to serve as a foundational resource for researchers, scientists, and
drug development professionals engaged in the study and application of this versatile
molecule.

Molecular Structure and Core Properties

Quinoline-2,6-diamine is characterized by a quinoline core functionalized with two amino
groups at the C2 and C6 positions. The presence of these electron-donating groups
significantly influences the electronic distribution and reactivity of the entire ring system
compared to the parent quinoline molecule.

The nitrogen atom in the quinoline ring is basic, while the exocyclic amino groups also possess
basic properties and can act as potent nucleophiles or hydrogen bond donors.[1] This dual
functionality is central to its utility as a scaffold in medicinal chemistry, where it has been
explored for developing antimicrobial and anticancer agents.[1]
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Structural Identification and Nomenclature

o |[UPAC Name: quinoline-2,6-diamine
e CAS Number: 855837-85-3[1]

e Molecular Formula: CoHoN3

e Molecular Weight: 159.19 g/mol [1]

Below is a diagram illustrating the chemical structure with standardized IUPAC numbering,
which is critical for interpreting spectroscopic data and understanding positional reactivity.

Caption: Structure of Quinoline-2,6-diamine with [UPAC numbering.

Core Physicochemical Data

The following table summarizes the key computed and experimental physicochemical
properties of Quinoline-2,6-diamine and its parent compound, quinoline, for comparison. Note
that experimental data for Quinoline-2,6-diamine is not widely published; therefore, some
values are based on closely related structures or computational predictions.
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Quinoline-2,6-

Quinoline (Parent

Data Source &

Property o .
diamine Compound) Causality
Molecular Formula CoHoN3 CoH7N [1]
Molecular Weight 159.19 g/mol 129.16 g/mol [1][2]
Expected to be a ] [3] Diamines are
) ) Colorless to yellowish ] )
Appearance solid, potentially i liouid typically solids. The
oily liqui
colored Yy parent is a liquid.
[3] The amino groups
allow for hydrogen
Melting Point Not widely reported -15°C bonding, significantly
raising the melting
point.
[4] Expected to be
. ) ] significantly higher
Boiling Point Not widely reported 237 °C o
than quinoline due to
hydrogen bonding.
[5][6] The amino
) ) ) groups increase
pKa (Conjugate Acid) Estimated 5.0-7.0 4.85-4.90 o
basicity compared to
the parent quinoline.
[51[71[8] The amino
0.5 (Computed for groups increase
LogP 1.86-2.84

5,6-isomer)

polarity, lowering the

LogP value.

Experimental Protocols for Physicochemical
Characterization

A systematic approach is required to validate the properties of Quinoline-2,6-diamine. The
following workflow outlines the essential stages of characterization.
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Caption: Workflow for the comprehensive characterization of Quinoline-2,6-diamine.

Protocol: Solubility Determination

Causality: Understanding solubility is paramount for applications in drug delivery (formulation in
physiological media) and organic synthesis (solvent selection for reactions).[1] The presence of
two amino groups suggests potential solubility in polar protic solvents via hydrogen bonding,
while the aromatic core suggests solubility in various organic solvents.
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Methodology:

e Solvent Selection: Prepare a panel of representative solvents: Water, Ethanol, Dimethyl
Sulfoxide (DMSO), Dichloromethane (DCM), and Hexane.

o Sample Preparation: Accurately weigh 1 mg of purified Quinoline-2,6-diamine into separate
1.5 mL vials.

« Titration: To each vial, add the selected solvent in 100 pL increments. After each addition,
vortex the vial for 30 seconds.

o Observation: Visually inspect for complete dissolution against a dark background.

e Quantification: Continue adding solvent until the solid is fully dissolved. Record the total
volume of solvent added.

o Classification:

[¢]

Very Soluble: <100 pL ( > 10 mg/mL)

[e]

Soluble: 100 - 500 pL (2-10 mg/mL)

o

Sparingly Soluble: 500 - 1000 pL (1-2 mg/mL)

[¢]

Insoluble: > 1000 pL ( < 1 mg/mL) Trustworthiness Check: Run a duplicate for each
solvent to ensure reproducibility. Use a high-purity standard of a known compound (e.g.,
quinoline) as a positive control for the organic solvents.

Based on its structure, Quinoline-2,6-diamine is expected to have limited solubility in cold
water but should dissolve readily in hot water and organic solvents like DMSO and ethanol.[1]

Protocol: Spectroscopic Analysis

Spectroscopy provides irrefutable evidence of molecular structure and purity.

A. *H and 3C NMR Spectroscopy Causality: NMR confirms the carbon-hydrogen framework
and the specific positions of the amino substituents. The chemical shifts are highly sensitive to
the electronic environment, providing a detailed structural fingerprint.[9] Methodology:
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o Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent
(e.g., DMSO-ds or CDCIz). DMSO-ds is often preferred for its ability to dissolve polar
compounds and to observe exchangeable N-H protons.

e Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.

* 'H NMR: Acquire with a standard pulse program. Expected signals include distinct aromatic
protons on the quinoline ring and broad singlets for the two NHz groups. The integration of
these signals should correspond to the number of protons.

e 13C NMR: Acquire with proton decoupling. Expect 9 distinct carbon signals, with those
bonded to nitrogen (C2, C6) showing characteristic shifts. Trustworthiness Check: The
number of signals, their splitting patterns, and integration in the *H spectrum, along with the
9 signals in the 13C spectrum, must be consistent with the proposed structure. 2D NMR
techniques (COSY, HSQC) can be used for definitive assignment.

B. Infrared (IR) Spectroscopy Causality: IR spectroscopy is used to identify key functional
groups. For Quinoline-2,6-diamine, this is crucial for confirming the presence of N-H bonds in
the amino groups and the C=C/C=N bonds of the aromatic system.[10][11] Methodology:

o Sample Preparation: Use an ATR (Attenuated Total Reflectance) accessory for a solid
sample, or prepare a KBr pellet.

o Data Acquisition: Scan from 4000 to 400 cm~1.
» Expected Absorptions:

o N-H Stretch: A pair of medium-to-strong bands in the 3300-3500 cm~! region
(characteristic of primary amines).

o C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm~1.
o C=C and C=N Stretch: Strong bands in the 1500-1650 cm~1 region.

o N-H Bend: A medium band around 1600 cm~1. Trustworthiness Check: The presence of
the characteristic N-H stretching bands is a primary validation of the amino groups. The
spectrum should be compared with reference spectra for similar aromatic amines.[10]
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C. UV-Vis Spectroscopy Causality: The UV-Vis spectrum provides information on the
conjugated Tt-electron system of the molecule. The absorption maxima (A_max) are indicative
of the electronic transitions within the aromatic rings.[12] Methodology:

o Sample Preparation: Prepare a dilute solution (e.g., 10~> M) of the compound in a UV-
transparent solvent like ethanol or acetonitrile.

o Data Acquisition: Scan across a range of 200-400 nm using a spectrophotometer.

o Expected Spectrum: Quinoline itself shows strong absorptions. The addition of auxochromes
(the amino groups) is expected to cause a bathochromic (red) shift to longer wavelengths
and an increase in molar absorptivity.[12] Trustworthiness Check: The A_max values should
be reproducible. The spectrum can be recorded in solvents of different polarities to observe
any solvatochromic shifts, which provides insight into the electronic nature of the ground and
excited states.[13]

Chemical Characteristics and Reactivity

The chemical behavior of Quinoline-2,6-diamine is governed by the interplay between the
electron-deficient pyridine ring, the electron-rich benzene ring, and the nucleophilic amino
groups.

Acid-Base Properties

With three nitrogen atoms, the molecule is basic. The quinoline nitrogen has a pKa of its
conjugate acid around 4.9, but this is modified by the substituents.[5] The electron-donating
amino group at C6 increases the electron density on the benzene ring and, to a lesser extent,
the quinoline nitrogen, making it slightly more basic. The amino group at C2, being directly on
the pyridine ring, also influences basicity. The overall basicity will be a composite of these
effects, making it a stronger base than quinoline. This property is critical for forming salts, a
common strategy in drug formulation to improve solubility and stability.[1]

Chemical Reactivity

The molecule presents multiple sites for chemical reactions, making it a versatile building block.
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Caption: Key reaction pathways for Quinoline-2,6-diamine.

» Nucleophilic Reactions: The amino groups are strong nucleophiles. They can readily react
with electrophiles such as acyl chlorides or alkyl halides to form amides or secondary/tertiary
amines, respectively.[1] This is a primary route for synthesizing derivatives with modulated

biological activity.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1592693?utm_src=pdf-body-img
https://www.benchchem.com/product/b1592693?utm_src=pdf-body
https://www.smolecule.com/products/s1903715
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Electrophilic Aromatic Substitution: The amino group at C6 is a powerful activating group,
directing electrophiles to the ortho and para positions (C5 and C7). In contrast, the pyridine
ring is generally deactivated towards electrophilic attack. Therefore, reactions like
halogenation or nitration are expected to occur selectively on the benzene portion of the
molecule.[14]

e Cyclization Reactions: The diamine functionality allows for the construction of new fused ring
systems. For example, condensation with 1,2-dicarbonyl compounds can lead to the
formation of new heterocyclic rings fused to the quinoline core, a common strategy in the
synthesis of complex bioactive molecules.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for Quinoline-2,6-diamine is not widely available,
data from the parent compound, quinoline, and other aromatic amines should be used as a
guide for safe handling.

o General Hazards: Aromatic amines can be toxic and are often suspected carcinogens or
mutagens.[15][16] Quinoline itself is harmful if swallowed or in contact with skin and may
cause cancer.[15][16]

o Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear
appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g.,
nitrile).[17][18]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
light and strong oxidizing agents.[18]

Conclusion

Quinoline-2,6-diamine is a molecule with a rich chemical profile defined by its unique
arrangement of functional groups. Its physical properties are dominated by the potential for
hydrogen bonding conferred by the amino groups, while its chemical reactivity is a nuanced
balance of nucleophilic centers and an electronically diverse aromatic system. The protocols
and data presented in this guide offer a robust framework for researchers to confidently
characterize and strategically utilize this compound in their scientific endeavors, from
fundamental reactivity studies to the rational design of novel therapeutic agents.
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e Ascendex Scientific, LLC. quinoline-4,6-diamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1592693#physical-and-chemical-characteristics-of-
quinoline-2-6-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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